molecular formula C20H21N3O3S B2599931 N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-32-5

N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2599931
CAS RN: 1021256-32-5
M. Wt: 383.47
InChI Key: FVLKTVZTEWRFKJ-UHFFFAOYSA-N
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Description

“N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiazole rings . Thiazoles are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The chemical compound N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, due to its complex structure, has been a subject of various synthesis and characterization studies. The synthesis involves multi-step reactions, often beginning with coupling reactions followed by substitutions and other modifications. Aleksandrov et al. (2017) and El’chaninov et al. (2017) described the synthesis of related compounds involving coupling of amines with furan-2-carbonyl chloride, followed by treatments with phosphorus pentasulfide (P2S5) in different solvents to obtain the corresponding thioamides. These were then subjected to electrophilic substitution reactions like nitration, bromination, formylation, and acylation, showcasing the compound's reactive nature and potential for further chemical modifications (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).

Biological Activity

The structural complexity and the presence of multiple reactive sites on N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide make it a candidate for biological activity studies. Research by Cakmak et al. (2022) on a thiazole-based heterocyclic amide, closely related to the compound , demonstrated significant antimicrobial activity against a range of microorganisms, suggesting the potential of such compounds in pharmaceutical applications. The research involved structural characterization, molecular and electronic structure investigation, and antimicrobial activity testing, revealing the compound's effectiveness against both Gram-negative and Gram-positive bacteria as well as fungi (Cakmak et al., 2022).

Molecular Characterization and Reactivity

The molecular characterization and reactivity of compounds similar to N-(4-(3-oxo-3-((3-phenylpropyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide have been studied to understand their chemical behavior and potential applications. Aleksandrov et al. (2019) discussed the synthesis of related compounds, their molecular structures, and their reactivity, particularly focusing on electrophilic substitution reactions. These studies are crucial for understanding how such compounds can be manipulated and used in various chemical and pharmaceutical applications (Aleksandrov et al., 2019).

Future Directions

Thiazole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it seems promising to continue research in this area to discover new drug molecules with lesser side effects .

properties

IUPAC Name

N-[4-[3-oxo-3-(3-phenylpropylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18(21-12-4-8-15-6-2-1-3-7-15)11-10-16-14-27-20(22-16)23-19(25)17-9-5-13-26-17/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLKTVZTEWRFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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